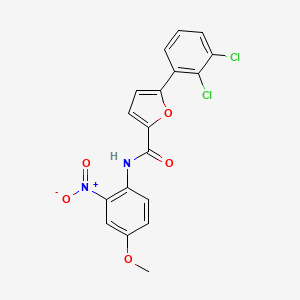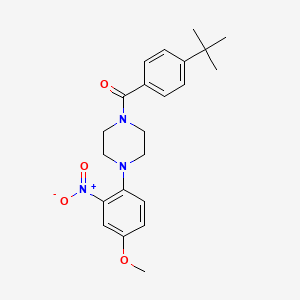
5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide
Vue d'ensemble
Description
5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCPIB, and it is a selective inhibitor of volume-regulated anion channels (VRACs). VRACs are ion channels that play a crucial role in cell volume regulation, and their dysfunction has been linked to several diseases, including cancer, cystic fibrosis, and ischemia.
Mécanisme D'action
DCPIB exerts its effects by selectively inhibiting 5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide, which are ion channels that play a crucial role in cell volume regulation. 5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide are activated in response to changes in cell volume, and they allow the efflux of chloride and other anions from the cell. By inhibiting 5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide, DCPIB prevents the efflux of chloride and other anions, leading to cell swelling and ultimately cell death.
Biochemical and Physiological Effects:
DCPIB has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and alteration of ion channel function. DCPIB has also been shown to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCPIB in lab experiments is its selectivity for 5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)-2-furamide. This selectivity allows researchers to study the specific effects of VRAC inhibition without affecting other ion channels. However, one limitation of using DCPIB is its potential for off-target effects, which can lead to non-specific effects on other ion channels and signaling pathways.
Orientations Futures
There are several future directions for research on DCPIB, including the development of more selective VRAC inhibitors, the study of DCPIB in the context of other diseases, and the exploration of its potential therapeutic applications. Additionally, the mechanisms of action of DCPIB and its effects on signaling pathways are still not fully understood, and further research is needed to elucidate these mechanisms.
Applications De Recherche Scientifique
DCPIB has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of DCPIB is in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. DCPIB has also been studied in the context of cystic fibrosis, where it has been shown to improve the function of defective ion channels in the lungs.
Propriétés
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O5/c1-26-10-5-6-13(14(9-10)22(24)25)21-18(23)16-8-7-15(27-16)11-3-2-4-12(19)17(11)20/h2-9H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXCGZWNNJXGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-(3-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4106970.png)
![1-[(3-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4106974.png)
![4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]-N-(3-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B4106995.png)



![6-amino-4-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4107033.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-phenylglycinamide](/img/structure/B4107039.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)butanamide](/img/structure/B4107041.png)
![N-(1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-nitrobenzenesulfonamide](/img/structure/B4107044.png)
![2,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4107052.png)
![ethyl 4-[({5-oxo-1-phenyl-3-[(2-thienylacetyl)amino]-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B4107056.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4107058.png)
![(2-methoxyethyl)(4-methylbenzyl)[3-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B4107059.png)